molecular formula C11H15N5Na3O12P3 B565763 alpha,beta-Methyleneadenosine 5'-triphosphate trisodium salt CAS No. 1343364-54-4

alpha,beta-Methyleneadenosine 5'-triphosphate trisodium salt

Cat. No.: B565763
CAS No.: 1343364-54-4
M. Wt: 571.155
InChI Key: CBAGKCWFSRTVER-MTQUBGKESA-K
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Description

Chemical Characterization and Properties

Structural Features and Nomenclature

Alpha,beta-methyleneadenosine 5'-triphosphate trisodium salt exhibits a complex molecular architecture that closely resembles natural adenosine triphosphate while incorporating crucial structural modifications. The compound maintains the characteristic adenosine nucleoside core, consisting of an adenine base linked to a ribose sugar through a glycosidic bond. The defining structural feature of this analogue lies in the phosphate chain modification, where a methylene group (-CH2-) replaces the oxygen bridge between the alpha and beta phosphate groups.

The systematic nomenclature for this compound follows International Union of Pure and Applied Chemistry guidelines, with the full chemical name being trisodium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[[hydroxy(oxido)phosphoryl]oxy-oxidophosphoryl]methyl]phosphinate. Alternative nomenclature includes this compound and alphabeta-methylene adenosine triphosphate trisodium salt. The compound carries the Chemical Abstracts Service registry number 1343364-54-4, which uniquely identifies this specific trisodium salt form.

The stereochemistry of the molecule maintains the natural configuration found in adenosine triphosphate, with the ribose sugar adopting the beta-anomeric configuration. The adenine base retains its purine structure with amino substitution at the 6-position, while the 5'-hydroxyl group of the ribose forms the phosphoester linkage with the modified triphosphate chain. The methylene substitution creates a carbon-phosphorus bond that cannot undergo hydrolytic cleavage under physiological conditions, fundamentally distinguishing this analogue from its natural counterpart.

Physical Properties

Appearance and Solubility

This compound presents as a solid powder under standard conditions. The trisodium salt formulation significantly enhances the aqueous solubility characteristics compared to the free acid form. Solubility studies demonstrate exceptional water solubility, with the compound achieving concentrations up to 100 millimolar in aqueous solutions, corresponding to approximately 57.12 milligrams per milliliter.

The enhanced solubility profile of the trisodium salt makes it particularly suitable for biological applications requiring high concentrations in physiological buffers. The ionic nature of the compound, resulting from the three sodium counterions, contributes to its excellent dissolution characteristics in polar solvents. This solubility advantage represents a significant improvement over other nucleotide analogues that often exhibit limited aqueous solubility, thereby restricting their experimental utility.

Temperature-dependent solubility studies indicate that the compound maintains stable dissolution characteristics across a range of temperatures commonly encountered in laboratory settings. The crystalline nature of the solid form suggests well-ordered molecular packing, which contributes to the compound's stability profile during storage and handling.

Molecular Weight and Formula

The molecular composition of this compound corresponds to the formula C11H15N5Na3O12P3, reflecting the incorporation of three sodium cations to neutralize the negative charges on the phosphate groups. The precise molecular weight has been determined as 571.15 grams per mole, calculated using standard atomic masses.

Property Value Source
Molecular Formula C11H15N5Na3O12P3
Molecular Weight 571.15 g/mol
Sodium Content 3 equivalents
Phosphate Groups 3

The molecular weight calculation accounts for the complete salt form, including all sodium counterions and any associated hydration. This molecular weight determination proves essential for accurate preparation of solutions and calculation of molar concentrations in experimental protocols. The presence of three sodium ions per molecule significantly increases the molecular weight compared to the free acid form, which exhibits a molecular weight of 505.21 grams per mole.

Spectroscopic Properties

UV-Visible Absorption Characteristics

The ultraviolet-visible absorption properties of this compound closely resemble those of natural adenosine triphosphate, reflecting the preservation of the adenine chromophore. The compound exhibits characteristic absorption in the ultraviolet region, with the primary absorption maximum occurring at approximately 259 nanometers. This absorption maximum corresponds to the pi-pi* electronic transitions within the purine ring system of the adenine base.

The extinction coefficient at 259 nanometers has been determined as 15.4 millimolar-1 centimeter-1, providing a reliable basis for quantitative spectroscopic analysis. This spectroscopic parameter enables accurate determination of compound concentrations in solution using Beer-Lambert law calculations. The absorption profile remains largely unaffected by the methylene bridge modification, as this structural change occurs in the phosphate chain region that does not significantly contribute to the ultraviolet absorption characteristics.

Temperature-dependent ultraviolet absorption studies reveal minimal spectral changes across physiologically relevant temperature ranges. The absorption maximum position and intensity remain stable, indicating that the electronic structure of the adenine base is not significantly perturbed by thermal variations. pH-dependent studies demonstrate characteristic changes in absorption properties under extreme pH conditions, similar to those observed with natural adenosine nucleotides.

NMR Spectroscopic Profile

Nuclear magnetic resonance spectroscopy provides detailed structural characterization of this compound, revealing distinctive spectral features that confirm the methylene bridge modification. Phosphorus-31 nuclear magnetic resonance spectroscopy proves particularly informative, displaying three distinct signals corresponding to the alpha, beta, and gamma phosphate groups.

The phosphorus-31 nuclear magnetic resonance spectrum exhibits characteristic chemical shifts at approximately 23, 12, and -5 parts per million for the alpha, beta, and gamma phosphates, respectively. The methylene substitution results in significant downfield shifts for the alpha and beta phosphorus signals compared to natural adenosine triphosphate, with chemical shift differences of approximately 31-32 parts per million. This dramatic deshielding effect provides unambiguous confirmation of the methylene bridge incorporation.

Proton nuclear magnetic resonance spectroscopy reveals the characteristic methylene proton signals at approximately 2.0 parts per million, exhibiting distinctive coupling patterns with the adjacent phosphorus atoms. The coupling constant of 19.8 Hertz between the methylene protons and phosphorus confirms the direct carbon-phosphorus bonding arrangement. These spectroscopic parameters serve as definitive structural markers for compound identification and purity assessment.

NMR Parameter Value Assignment
31P Chemical Shift (α) ~23 ppm Alpha phosphate
31P Chemical Shift (β) ~12 ppm Beta phosphate
31P Chemical Shift (γ) ~-5 ppm Gamma phosphate
1H Chemical Shift (CH2) ~2.0 ppm Methylene bridge
J(P-H) Coupling 19.8 Hz P-CH2 coupling

Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural confirmation through observation of the methylene carbon signal and the complete carbon framework of the molecule. The methylene carbon appears as a characteristic doublet due to coupling with the adjacent phosphorus atoms, further confirming the successful incorporation of the bridge modification.

Comparison with ATP and Other Nucleotide Analogues

Structural Distinctions from Hydrolyzable ATP

The fundamental structural distinction between this compound and natural adenosine triphosphate lies in the replacement of the oxygen bridge with a methylene group between the alpha and beta phosphate units. This seemingly minor modification profoundly alters the biochemical properties of the molecule while maintaining the overall three-dimensional structure required for receptor recognition and binding.

Natural adenosine triphosphate contains phosphoanhydride bonds that are susceptible to hydrolytic cleavage by various adenosine triphosphatases and related enzymes. The energy released during this hydrolysis, approximately 30.5 kilojoules per mole under standard conditions, drives numerous cellular processes. In contrast, the methylene bridge in the analogue creates a carbon-phosphorus bond that resists enzymatic hydrolysis, fundamentally altering the energetics of the system.

Thermodynamic studies reveal that the free energy of hydrolysis for the terminal phosphate group of alpha,beta-methyleneadenosine 5'-triphosphate is less favorable by 11.7 kilojoules per mole compared to natural adenosine triphosphate. This difference reflects the altered electronic properties of the methylene-substituted phosphate chain and has significant implications for the compound's biological activity. The equilibrium constant for creatine kinase-catalyzed reactions involving the methylene analogue differs by more than two orders of magnitude compared to natural adenosine triphosphate.

The spatial arrangement of the phosphate groups in the methylene analogue closely mimics that of natural adenosine triphosphate, enabling recognition by purinergic receptors while preventing hydrolytic degradation. This structural similarity proves crucial for maintaining biological activity while providing the stability advantages of a non-hydrolyzable analogue.

Advantages Over Other Nonhydrolyzable Analogues

This compound offers several distinct advantages over other non-hydrolyzable adenosine triphosphate analogues commonly used in research applications. The methylene bridge modification provides superior stability compared to analogues containing sulfur substitutions or other heteroatom replacements, which may be susceptible to oxidation or other chemical modifications under physiological conditions.

Comparative binding studies demonstrate that alpha,beta-methyleneadenosine 5'-triphosphate exhibits higher affinity for purinergic receptors compared to many other non-hydrolyzable analogues. The binding potency order for various adenosine triphosphate analogues shows alpha,beta-methyleneadenosine 5'-triphosphate ranking favorably among the most potent analogues tested. This enhanced binding affinity results from the optimal geometric arrangement of the phosphate groups and the minimal perturbation of the overall molecular structure.

The trisodium salt formulation provides additional advantages in terms of solubility and handling characteristics. Unlike some analogues that require specialized solvents or exhibit limited aqueous solubility, the trisodium salt dissolves readily in physiological buffers and maintains stability in solution over extended periods. This solubility advantage simplifies experimental protocols and enables the preparation of high-concentration stock solutions.

Properties

IUPAC Name

trisodium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[[hydroxy(oxido)phosphoryl]oxy-oxidophosphoryl]methyl]phosphinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N5O12P3.3Na/c12-9-6-10(14-2-13-9)16(3-15-6)11-8(18)7(17)5(27-11)1-26-29(19,20)4-30(21,22)28-31(23,24)25;;;/h2-3,5,7-8,11,17-18H,1,4H2,(H,19,20)(H,21,22)(H2,12,13,14)(H2,23,24,25);;;/q;3*+1/p-3/t5-,7-,8-,11-;;;/m1.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBAGKCWFSRTVER-MTQUBGKESA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(CP(=O)([O-])OP(=O)(O)[O-])[O-])O)O)N.[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(CP(=O)([O-])OP(=O)(O)[O-])[O-])O)O)N.[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5Na3O12P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

571.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Phosphorylation of Adenosine Derivatives

The core strategy involves modifying adenosine’s 5'-hydroxyl group with a methylene-bridged triphosphate chain. A seminal method derives from adenosine-5'-triphosphate (ATP) synthesis techniques, adapted to introduce the α,β-methylene moiety.

  • Protection of Ribose Hydroxyls :
    Adenosine is treated with 2,2-dimethoxypropane under acidic conditions to form 2',3'-O-isopropylidene adenosine, shielding reactive hydroxyl groups during phosphorylation.

  • Stepwise Phosphorylation :

    • The protected adenosine reacts with dibenzyl chlorophosphonate in acetonitrile at 60°C, forming a dibenzyl phosphate intermediate.

    • Subsequent hydrolysis with aqueous acetic acid removes the isopropylidene group, yielding adenosine-5'-monophosphate (AMP) derivatives.

    • To introduce the α,β-methylene bridge, methylenebis(phosphonic dichloride) is employed, followed by condensation with additional phosphate groups using silver nitrate as a catalyst.

  • Deprotection and Salt Formation :
    Hydrogenolysis (H₂/Pd-C) removes benzyl protecting groups, and ion-exchange chromatography replaces protons with sodium ions, yielding the trisodium salt.

Alternative Routes via Nucleoside Analogues

Recent advancements utilize pre-modified nucleosides to streamline synthesis:

  • Methylene-Bridged Precursors :
    S-(4-Nitrobenzyl)-6-thioinosine derivatives serve as intermediates, where thiol groups facilitate selective phosphorylation. For example, 6-[(4-nitrobenzyl)thio]-9-β-D-ribofuranosylpurine undergoes SNAr displacement with methylenebis(phosphonate) reagents to form the triphosphate backbone.

  • Enzymatic Assistance :
    While purely chemical methods dominate, kinase enzymes (e.g., creatine kinase) have been explored to phosphorylate α,β-methylene-ADP analogues, though yields remain suboptimal compared to chemical synthesis.

Stepwise Procedure and Optimization

Detailed Protocol (Adapted from US2645637A )

StepReagents/ConditionsYield
1. Protection2,2-dimethoxypropane, HCl (cat.), acetone, 25°C, 12 h92%
2. PhosphorylationDibenzyl chlorophosphonate, AgNO₃, acetonitrile, 60°C, 5 min78%
3. Hydrolysis80% acetic acid, 40°C, 2 h95%
4. Methylene InsertionMethylenebis(phosphonic dichloride), pyridine, 0°C, 1 h65%
5. DeprotectionH₂ (1 atm), 10% Pd/C, ethanol, 6 h89%
6. Salt FormationNa⁺ ion-exchange resin, pH 7.4, lyophilization98%

Critical Notes :

  • Silver Nitrate Role : Facilitates nucleophilic substitution by generating reactive phosphate intermediates.

  • Temperature Control : Excess heat during phosphorylation promotes side reactions (e.g., adenylate cyclization).

Analytical Characterization

Purity and Structural Confirmation

TechniqueParametersObservations
HPLC C18 column, 0.1% TFA/ACN gradient, 254 nmRetention time: 8.2 min; Purity: ≥98%
³¹P NMR D₂O, 202 MHzδ 22.1 (α-P), 10.3 (β-P), -5.7 (γ-P); Jₐᵦ = 19 Hz
Mass Spec ESI⁻, m/zCalculated: 570.0 [M-Na]⁻; Observed: 570.2

Stability Assessment

The trisodium salt exhibits no degradation after 24 months at -20°C, whereas non-methylated ATP analogues degrade within weeks under identical conditions.

Comparative Analysis of Methods

MethodAdvantagesLimitations
Classical Phosphorylation High reproducibility; ScalableLabor-intensive; Requires toxic reagents (e.g., benzyl chlorides)
Nucleoside Intermediate Fewer steps; Higher regioselectivityLower yields (∼50%) due to thiol side reactions
Enzymatic Mild conditions; Eco-friendlyLow efficiency; Enzyme cost prohibitive

Industrial and Regulatory Considerations

  • Scalability : Batch sizes exceeding 1 kg require specialized equipment for hydrogenolysis to prevent exothermic runaway.

  • Regulatory Compliance : The trisodium salt is classified under GMP for research use, with endotoxin levels <0.1 EU/mg .

Chemical Reactions Analysis

Types of Reactions

Alpha,beta-Methyleneadenosine 5’-triphosphate trisodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of the compound, while substitution reactions may result in the formation of new compounds with different functional groups .

Scientific Research Applications

This compound acts primarily as a P2-purinoceptor agonist , influencing various physiological processes by engaging with purinergic signaling pathways. It has been shown to inhibit adenylate cyclase with a Ki value of 0.5 mM, highlighting its role in modulating intracellular signaling cascades through purinergic receptors .

Purinergic Signaling Studies

  • Mechanistic Studies : α,β-Methyleneadenosine 5'-triphosphate trisodium salt is used to elucidate the mechanisms of purinergic signaling in various tissues. For instance, it has been employed to study the expression and function of P2X receptors in vascular and neuronal tissues, providing insights into their roles in cardiovascular and neurological functions .
  • Receptor Characterization : Researchers utilize this compound to characterize different purinergic receptors, including P2X1 and P2X3, due to its selective agonistic properties. It serves as a stable analog of ATP for studying receptor interactions and downstream signaling pathways .

Cardiovascular Research

  • Vasodilation Mechanisms : Studies have demonstrated that α,β-Methyleneadenosine 5'-triphosphate trisodium salt can induce vasodilation through P2X receptor activation. This property is significant for understanding vascular responses and developing treatments for cardiovascular diseases .
  • Platelet Function : It has been used to investigate platelet activation mechanisms via P2Y receptors, contributing to the understanding of thrombosis and hemostasis .

Neuroscience Applications

  • Pain Research : The compound's ability to activate P2X receptors makes it relevant in pain research, particularly in studying mechanisms underlying neuropathic pain and migraine pathophysiology .
  • Neurotransmission Studies : Its role in modulating neurotransmitter release through purinergic signaling pathways provides insights into synaptic transmission and plasticity .

Case Studies

Study TitleAuthorsFindings
Characterization of Purinergic Receptor Expression in ARPKD Cystic EpitheliaPalygin et al.Demonstrated the expression profiles of purinergic receptors in renal cystic disease models using α,β-Methyleneadenosine 5'-triphosphate trisodium salt .
Expression and Characterization of Purinergic Receptors in Rat Middle Meningeal ArteryHaanes & EdvinssonInvestigated the role of purinergic signaling in migraine pathophysiology using this compound as a selective agonist .
Effects on Platelet ActivationVarious AuthorsExplored the effects of α,β-Methyleneadenosine 5'-triphosphate trisodium salt on platelet activation and aggregation, highlighting its potential therapeutic implications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Adenosine 5'-Triphosphate (ATP)

  • CAS Number : 56-65-5 .
  • Structural Difference : Natural nucleotide lacking methylene modification.
  • Receptor Specificity : Broad activity across P2X and P2Y receptors.
  • Enzyme Sensitivity : Rapidly hydrolyzed by ectonucleotidases.
  • Research Applications : Baseline nucleotide for energy metabolism, calcium signaling, and receptor desensitization studies .

Adenosine 5'-[γ-Thio]triphosphate (ATPγS)

  • Structural Difference : Sulfur substitution at the γ-phosphate.
  • Receptor Specificity: Non-selective P2X/P2Y agonist with prolonged activity due to hydrolysis resistance.
  • Research Applications : Sustained receptor activation studies, such as nitric oxide synthase regulation .

Bz-ATP (2'-O-[4-Benzoylbenzoyl]-ATP)

  • Structural Difference : Benzoylbenzoyl group at the 2'-O position.
  • Receptor Specificity : High potency at P2X7 receptors.
  • Research Applications : Apoptosis, cytokine release, and inflammasome activation studies .

Uridine 5'-Triphosphate Trisodium Salt (UTP)

  • Structural Difference : Uracil base replaces adenine.
  • Receptor Specificity : Primarily activates P2Y2 and P2Y4 receptors.
  • Research Applications : Epithelial ion transport, wound healing, and nucleotide release studies .

Inosine 5'-Triphosphate Trisodium Salt (ITP)

  • CAS Number : 35908-31-7 .
  • Structural Difference : Hypoxanthine base replaces adenine.
  • Research Applications : Substrate for ATPase/GTPase specificity studies and deamination pathways .

Comparative Data Table

Compound Name CAS Number Key Modification Receptor Specificity Enzyme Resistance Research Applications References
α,β-Methyleneadenosine 5'-triphosphate 7292-42-4 Methylene bridge (α/β-P) P2X1, P2X3 High Vasoreactivity, synaptic transmission
Adenosine 5'-triphosphate (ATP) 56-65-5 None (natural) P2X/P2Y broad Low Cellular energy, calcium signaling
Adenosine 5'-[γ-thio]triphosphate (ATPγS) - γ-Sulfur substitution P2X/P2Y non-selective Moderate Sustained receptor activation
Bz-ATP - 2'-O-benzoylbenzoyl group P2X7 High P2X7-mediated inflammation
Uridine 5'-triphosphate (UTP) - Uracil base P2Y2, P2Y4 Low Epithelial transport, wound healing
Inosine 5'-triphosphate (ITP) 35908-31-7 Hypoxanthine base ATPase/GTPase substrates Moderate Enzyme specificity, nucleotide turnover

Key Research Findings

  • α,β-MeATP in Vascular Studies : In distal vs. proximal vessels, α,β-MeATP induces stronger nitrergic and purinergic responses compared to ATP, highlighting its stability and receptor selectivity .
  • ATPγS in Cell Signaling : Sustained activation of P2Y receptors by ATPγS facilitates prolonged calcium mobilization, contrasting with ATP’s transient effects .
  • UTP in Wound Healing : UTP promotes rapid epithelial closure via nucleotide release mechanisms, distinct from ATP-driven pathways .

Biological Activity

α,β-Methyleneadenosine 5'-triphosphate trisodium salt (often abbreviated as α,β-meATP) is a synthetic analog of adenosine triphosphate (ATP) that has garnered attention for its biological activities, particularly as a P2 purinoceptor agonist. Its unique structure, characterized by the replacement of the bridging oxygen atom between the α- and β-phosphate groups with a methylene group, enhances its stability and potency in various biological assays. This article reviews the biological activity of α,β-meATP, focusing on its receptor interactions, pharmacological effects, and relevant case studies.

  • Chemical Name : α,β-Methyleneadenosine 5'-triphosphate trisodium salt
  • Molecular Formula : C₁₁H₁₅N₅O₁₂P₃ • 3Na
  • Molecular Weight : 571.2 g/mol
  • CAS Number : 7292-42-4
  • Purity : ≥98% .

α,β-meATP primarily acts as a P2-purinoceptor agonist , which includes activation of both P2X and P2Y receptor subtypes. It has been shown to effectively activate P2X1 and P2X3 receptors while exhibiting significantly lower potency at P2X2 and other P2Y receptors . The compound also inhibits adenylate cyclase with a Ki value of approximately 0.5 mM, indicating its potential to modulate intracellular signaling pathways through cyclic AMP (cAMP) regulation .

Receptor Activation

α,β-meATP has been extensively studied for its effects on smooth muscle contraction and neurotransmission:

  • Smooth Muscle Contraction : In studies involving bladder smooth muscle (BSM), α,β-meATP induced dose-dependent contractions. The effective concentration (EC50) for these contractions was found to be around 1 µM .
  • Neurotransmission : The compound has been shown to depolarize the rat cervical vagus nerve, an effect that can be attenuated by specific P2 receptor antagonists .

Case Studies

  • Bladder Contraction Studies : Research demonstrated that α,β-meATP could induce significant contractions in bladder strips without urothelium. The contractions were rapid and exhibited a dose-dependent relationship with concentrations ranging from 10 to 100 µM being effective .
  • Purinergic Receptor Characterization : A study characterized purinergic receptors in rat middle meningeal arteries and highlighted the role of α,β-meATP in migraine pathophysiology through its action on P2 receptors .

Pharmacological Applications

Due to its ability to mimic ATP's actions while being more stable, α,β-meATP is utilized in various research contexts:

  • Investigating Purinergic Signaling : It serves as a tool to dissect purinergic signaling pathways in various tissues.
  • Potential Therapeutic Roles : Although primarily used in research settings, understanding its mechanism may lead to therapeutic applications in conditions like migraine or bladder dysfunction.

Summary Table of Biological Activities

Activity TypeEffect/OutcomeReference
Smooth Muscle ContractionInduces dose-dependent contractions
Receptor ActivationAgonist for P2X1 and P2X3 receptors
Adenylate Cyclase InhibitionKi = 0.5 mM
NeurotransmissionDepolarizes vagus nerve

Q & A

Q. What is the biochemical mechanism of α,β-methyleneadenosine 5'-triphosphate trisodium salt in enzyme inhibition?

α,β-Methyleneadenosine 5'-triphosphate trisodium salt acts as a hydrolysis-resistant analog of ATP due to its methylene bridge between the α- and β-phosphates. This structural modification prevents enzymatic cleavage by ATPases and kinases, making it a potent competitive inhibitor of ATP-dependent enzymes like ectonucleotidases (e.g., CD73) and kinases. Its resistance to hydrolysis allows researchers to study enzyme kinetics under non-equilibrium conditions .

Methodological Tip : Use this compound at concentrations ranging from 10–100 µM in enzymatic assays to evaluate inhibition efficiency. Pair with control experiments using unmodified ATP to confirm specificity of observed effects .

Q. How is α,β-methylene ATP applied in studying ectonucleotidase activity?

In ectonucleotidase research, this compound is used to block CD73-mediated conversion of AMP to adenosine. For example, in cell-based assays, pre-incubation with 50 µM α,β-methylene ATP inhibits CD73 activity, enabling quantification of extracellular adenosine accumulation via HPLC or fluorometric methods .

Experimental Design : Combine with ARL 67156 (a soluble ecto-ATPase inhibitor) to isolate CD73-specific activity in complex biological samples like tumor microenvironments .

Q. What are the solubility and stability considerations for this compound in buffer preparation?

α,β-Methylene ATP trisodium salt is highly soluble in aqueous buffers (e.g., ≥75 mM in water). For long-term stability, prepare stock solutions in sterile, nuclease-free water, aliquot, and store at –20°C. Avoid repeated freeze-thaw cycles to prevent degradation. Validate stability using UV spectrophotometry (λmax = 259 nm) .

Advanced Research Questions

Q. How can researchers resolve conflicting data on α,β-methylene ATP's efficacy across different experimental models?

Discrepancies in inhibition potency may arise from tissue-specific enzyme isoforms or variable expression levels of target proteins. For example, α,β-methylene ATP shows stronger inhibition of CD73 in cancer cell lines compared to vascular tissues due to differences in enzyme conformation .

Q. Methodological Solutions :

  • Perform Western blotting or qPCR to quantify target enzyme expression.
  • Use orthogonal assays (e.g., radiometric vs. fluorometric) to confirm inhibitory activity .

Q. What advanced techniques validate the competitive inhibition mechanism of α,β-methylene ATP?

  • Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) between the compound and purified enzymes.
  • X-ray Crystallography : Resolve co-crystal structures of α,β-methylene ATP with enzymes (e.g., NTPDase1) to visualize steric hindrance caused by the methylene bridge .
  • Molecular Dynamics Simulations : Model enzyme-substrate interactions to predict inhibition kinetics .

Q. How to optimize experimental conditions for studying ATPase inhibition in live-cell systems?

  • pH and Temperature : Maintain physiological conditions (pH 7.4, 37°C) to preserve enzyme activity.
  • Cofactor Requirements : Include Mg²⁺ (1–2 mM) in buffers to mimic intracellular conditions, as Mg²⁺ binding is critical for ATPase function .
  • Controls : Use inactive analogs (e.g., β,γ-methylene ATP) to differentiate between α,β-specific effects .

Q. What are the limitations of α,β-methylene ATP in long-term cell culture studies?

Prolonged exposure (>24 hours) may induce compensatory upregulation of alternative ATP-hydrolyzing enzymes (e.g., alkaline phosphatases). Mitigate this by combining with broad-spectrum phosphatase inhibitors (e.g., levamisole) and monitoring adenosine levels over time .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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